molecular formula C14H14N2O5 B2787879 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid CAS No. 127091-64-9

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Cat. No. B2787879
CAS RN: 127091-64-9
M. Wt: 290.275
InChI Key: IDLITGCUZZUBBZ-UHFFFAOYSA-N
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Description

“2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid” is a chemical compound with the CAS Number: 127091-64-9 and a molecular weight of 290.28 . It is an aromatic ether, an oxime O-ether, a member of pyrimidines, a benzoate ester, and a methyl ester . It is functionally related to a pyriminobac .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.28 . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

The compound is associated with the GHS07 signal word “Warning” and hazard statements H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-19-10-8-11(20-2)16-14(15-10)21-12(13(17)18)9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLITGCUZZUBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC(C2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g (16 mmol) Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate was dissolved in 50 ml water/ethanol (1:1) and treated with 0.9 g potassium hydroxide. After stirring for 16 hours at room temperature, the mixture was extracted with ethyl acetate. The aqueous phase was acidified with 10% hydrochloric acid until it was pH 2 and extracted with ethyl acetate. After drying over magnesium sulphate, the ethyl acetate phase was concentrated the solid residue recrystallised from diisopropyl ether/ethyl acetate mixture.
Name
Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two

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